Carbonic Anhydrase Inhibition: Selectivity Profile of 5-Bromothiophen-2-yl Moiety vs. Unsubstituted Thiophene
In a study evaluating indole-based hydrazones as inhibitors of α-class carbonic anhydrases (CAs), the compound bearing a 5-bromothiophen-2-yl substituent (Compound 5) demonstrated a KI value of 9408.7 nM against human carbonic anhydrase I (hCA I) and >10,000 nM against hCA II, while exhibiting a KI of 94.8 nM against the pathogenic bacterial enzyme VcCA from Vibrio cholerae [1]. This resulted in selectivity ratios of 99.2 for VcCA/hCA I and >105.4 for VcCA/hCA II. In contrast, the analog bearing an unsubstituted thiophen-2-yl group (Compound 4) showed a KI of 6667.5 nM against hCA I and >10,000 nM against hCA II, with a VcCA KI of 80.4 nM, yielding selectivity ratios of 82.9 and >124.3, respectively. The 5-bromo substitution on the thiophene ring thus alters the inhibitory profile, slightly reducing potency against VcCA but improving selectivity over the off-target human isoforms.
| Evidence Dimension | Enzyme Inhibition (KI) and Selectivity Ratio |
|---|---|
| Target Compound Data | KI (hCA I) = 9408.7 nM; KI (hCA II) > 10,000 nM; KI (VcCA) = 94.8 nM; Selectivity VcCA/hCA I = 99.2; Selectivity VcCA/hCA II > 105.4 |
| Comparator Or Baseline | Analog with thiophen-2-yl group (Compound 4): KI (hCA I) = 6667.5 nM; KI (hCA II) > 10,000 nM; KI (VcCA) = 80.4 nM; Selectivity VcCA/hCA I = 82.9; Selectivity VcCA/hCA II > 124.3 |
| Quantified Difference | ΔKI (hCA I) = +2741.2 nM; ΔKI (VcCA) = +14.4 nM; ΔSelectivity (VcCA/hCA I) = +16.3 |
| Conditions | Stopped-flow CO2 hydration assay using recombinant human CA I, human CA II, and VcCA enzymes; mean values from three independent assays with errors ±5–10% |
Why This Matters
The presence of the 5-bromo group on the thiophene ring demonstrably alters the enzyme inhibition profile and selectivity, which is critical for researchers developing selective antimicrobial agents targeting bacterial carbonic anhydrases while minimizing off-target effects on human isoforms.
- [1] De Luca, V., et al. Novel Indole-Based Hydrazones as Potent Inhibitors of the α-class Carbonic Anhydrase from Pathogenic Bacterium Vibrio cholerae. International Journal of Molecular Sciences, 2020, 21(9), 3131. View Source
